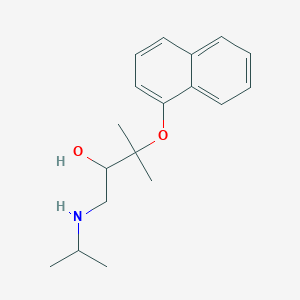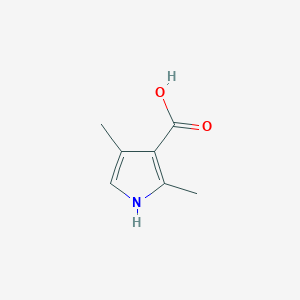
2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
Descripción general
Descripción
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid is a building block used in the preparation of blue pyrrole dyes . It is also known as 2,4-Dimethylpyrrole-3-carboxylic acid ethyl ester, 2,4-Dimethyl-3- (ethoxycarbonyl)pyrrole, 2,4-Dimethyl-3-carbethoxypyrrole, 3- (Ethoxycarbonyl)-2,4-dimethylpyrrole, NSC 13425, and Ethyl 2,4-Dimethylpyrrole-3-carboxylate .
Synthesis Analysis
The synthesis of pyrroles like 2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular formula of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is C7H9NO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Pyrroles like 2,4-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions. For instance, they can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Physical And Chemical Properties Analysis
The molecular weight of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is 139.15 . Its density is 1.2±0.1 g/cm3, and its boiling point is 315.2±37.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
3. Agrochemical Research
Overview
Agrochemists investigate the potential of 2,4-DIMETHYLPYRROLE-3-CARBOXYLIC ACID in developing crop protection agents.
Application Summary
Experimental Procedures
Results and Outcomes
Researchers identify derivatives with potent herbicidal or fungicidal activity. Quantitative data include EC50 values and safety margins.
These applications demonstrate the versatility and importance of 2,4-DIMETHYLPYRROLE-3-CARBOXYLIC ACID in scientific research. Its role spans organic synthesis, drug development, and agrochemical innovation .
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-5(2)6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPJVSRTTKVMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388521 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
CAS RN |
17106-13-7 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17106-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






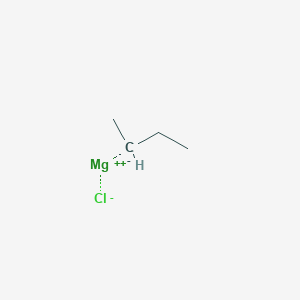
![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
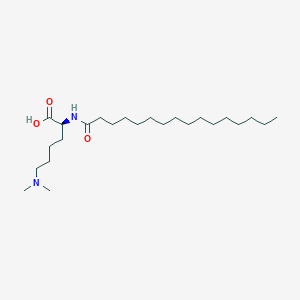



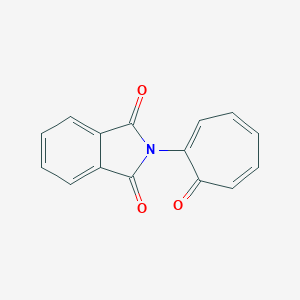

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
